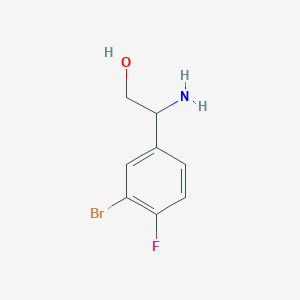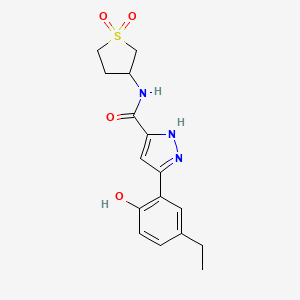
3-Chloro-5-cyclopropoxyisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-cyclopropoxyisonicotinonitrile, with the chemical formula C9H7ClN2O, is a fascinating compound. It is also known by its synonyms: 3-Chloro-5-cyclopropoxypyridine-4-carbonitrile . This compound combines a chloro-substituted pyridine ring with a cyclopropoxy group, resulting in unique properties.
Preparation Methods
Synthetic Routes:
Several synthetic routes lead to the formation of 3-Chloro-5-cyclopropoxyisonicotinonitrile. One common approach involves the reaction of 3-chloroisonicotinonitrile with cyclopropylamine. The reaction proceeds under appropriate conditions to yield the desired compound.
Industrial Production:
While specific industrial production methods are proprietary, manufacturers typically optimize the synthetic route for efficiency, scalability, and purity.
Chemical Reactions Analysis
3-Chloro-5-cyclopropoxyisonicotinonitrile participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the cyclopropoxy group or the chlorine atom may be replaced by other functional groups.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Common Reagents: Reagents like sodium hydroxide, hydrogen peroxide, and various nucleophiles are often employed.
Major Products: The specific products formed depend on the reaction conditions and substituents involved.
Scientific Research Applications
3-Chloro-5-cyclopropoxyisonicotinonitrile finds applications across scientific disciplines:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, especially in drug discovery.
Medicine: Research explores its pharmacological properties and potential therapeutic applications.
Industry: May serve as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The precise mechanism by which 3-Chloro-5-cyclopropoxyisonicotinonitrile exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 3-Chloro-5-cyclopropoxyisonicotinonitrile is unique due to its cyclopropoxy group, similar compounds include other chloro-substituted pyridines or nitriles. its specific combination of features sets it apart.
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyloxypyridine-4-carbonitrile |
InChI |
InChI=1S/C9H7ClN2O/c10-8-4-12-5-9(7(8)3-11)13-6-1-2-6/h4-6H,1-2H2 |
InChI Key |
LHDCLHMFKPGQMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]-](/img/structure/B12112405.png)



![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)
![3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-](/img/structure/B12112415.png)

![2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12112423.png)
![3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)

![Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12112442.png)
